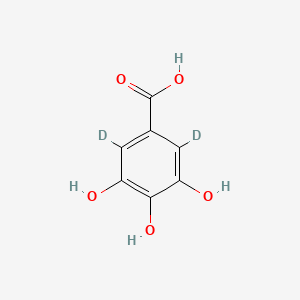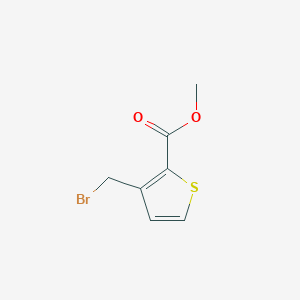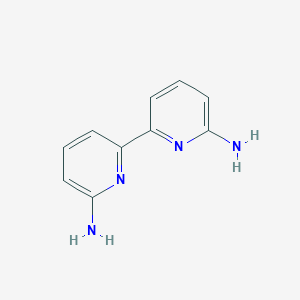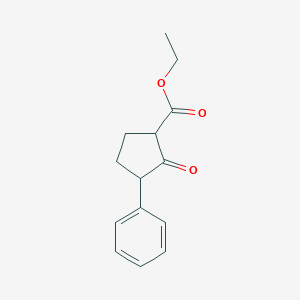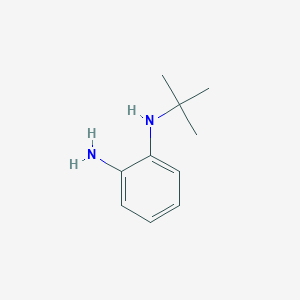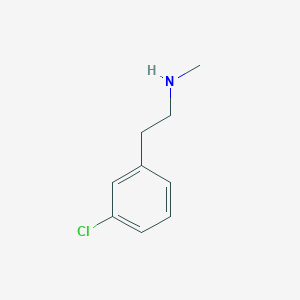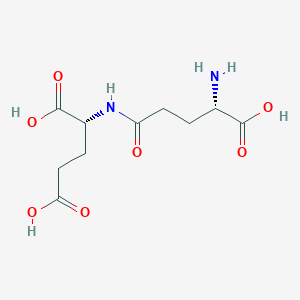
(4-Fluorophenyl)(pyridin-4-yl)methanone
概要
説明
“(4-Fluorophenyl)(pyridin-4-yl)methanone” belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of “(4-Fluorophenyl)(pyridin-4-yl)methanone” involves a series of steps. The process begins with a stirred and cooled solution of 4-pyridinecarbonyl chloride hydrochloride in fluorobenzene. Aluminum chloride is added portionwise, and the mixture is slowly heated to reflux and stirred for 6 hours. The reaction mixture is then cooled, poured onto crushed ice, and acidified with a hydrochloric acid solution.Molecular Structure Analysis
The molecular formula of “(4-Fluorophenyl)(pyridin-4-yl)methanone” is C12H8FNO . It has a molecular weight of 201.2 g/mol .科学的研究の応用
Drug Discovery and Development
(4-Fluorophenyl)(pyridin-4-yl)methanone: is an experimental compound with potential applications in drug discovery . Its structure allows it to interact with various biological targets, which can be exploited to develop new therapeutic agents. For instance, its interaction with Leukotriene A-4 hydrolase suggests a role in anti-inflammatory drug development .
Pharmacological Research
In pharmacology, this compound’s ability to bind with specific enzymes could be used to build, train, and validate predictive machine-learning models for drug efficacy and safety . This can significantly improve decision support and research outcomes in the development of new medications.
Chemical Taxonomy
The chemical structure of (4-Fluorophenyl)(pyridin-4-yl)methanone places it within the class of aryl-phenylketones . Research in chemical taxonomy can provide insights into the properties and reactivity of this class, leading to the discovery of novel compounds with similar or enhanced effects.
Antimicrobial Research
Some derivatives of this compound have shown antimicrobial potential, which could be further explored to develop new antibiotics or antiseptic agents .
Enzyme Inhibition
Research into the inhibitory effects of (4-Fluorophenyl)(pyridin-4-yl)methanone on specific enzymes could lead to the development of novel inhibitors that can be used to treat various diseases .
作用機序
Target of Action
The primary target of (4-Fluorophenyl)(pyridin-4-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially inhibiting its activity and thereby affecting the production of leukotrienes .
特性
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41538-36-7 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



